N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide
CAS No.:
Cat. No.: VC17267301
Molecular Formula: C17H14ClN3O2
Molecular Weight: 327.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClN3O2 |
|---|---|
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | N'-(2-chloro-4-methoxyphenyl)quinoline-4-carbohydrazide |
| Standard InChI | InChI=1S/C17H14ClN3O2/c1-23-11-6-7-16(14(18)10-11)20-21-17(22)13-8-9-19-15-5-3-2-4-12(13)15/h2-10,20H,1H3,(H,21,22) |
| Standard InChI Key | LLYLERKLOXTKAC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)NNC(=O)C2=CC=NC3=CC=CC=C23)Cl |
Introduction
Structural and Chemical Identity of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide
N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide (molecular formula: C₁₇H₁₃ClN₃O₂) is characterized by a quinoline ring system linked to a 2-chloro-4-methoxyphenyl group via a carbohydrazide bridge. The quinoline nucleus provides a planar aromatic system, while the chloro and methoxy substituents on the phenyl ring enhance electronic diversity, influencing both solubility and target binding . The carbohydrazide functional group (–CONHNH₂) introduces hydrogen-bonding capabilities, critical for interactions with biological macromolecules.
Key Structural Features:
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Quinoline Core: A bicyclic structure comprising a benzene ring fused to a pyridine ring, enabling π-π stacking interactions.
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2-Chloro-4-methoxyphenyl Substituent: The electron-withdrawing chlorine atom at the ortho position and the electron-donating methoxy group at the para position create a polarized aromatic system.
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Carbohydrazide Linker: A hydrazide group (–CONHNH₂) that facilitates hydrogen bonding and chelation with metal ions .
Synthetic Pathways and Optimization
The synthesis of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide involves multi-step reactions, typically starting with the formation of the quinoline core followed by functionalization with the substituted phenyl group and carbohydrazide moiety.
Quinoline Core Formation via Pfitzinger Reaction
The Pfitzinger reaction, a classical method for quinoline synthesis, is employed to construct the quinoline backbone. Isatin reacts with 4-methoxyacetophenone in the presence of a base (e.g., NaOH) in refluxing ethanol to yield 2-(4-methoxyphenyl)quinoline-4-carboxylic acid . This intermediate is subsequently esterified using absolute ethanol and concentrated sulfuric acid to form the ethyl ester derivative.
Reaction Conditions:
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Esterification: Ethanol, H₂SO₄ (catalytic), reflux for 12 hours .
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Key Intermediate: Ethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate (confirmed by IR absorption at 1716 cm⁻¹ for C=O) .
Hydrazide Formation
The ester intermediate undergoes hydrazinolysis with hydrazine hydrate in boiling ethanol to produce 2-(4-methoxyphenyl)quinoline-4-carbohydrazide. This step replaces the ethoxy group with a hydrazide functionality, as evidenced by the disappearance of the ester C=O IR peak and the emergence of NH/NH₂ stretches at 3263–3305 cm⁻¹ .
Physicochemical Properties
The compound’s behavior in biological systems is influenced by its physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃ClN₃O₂ |
| Molecular Weight | 327.8 g/mol |
| Melting Point | 215–220°C (decomposes) |
| Solubility | Poor in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | 3.2 ± 0.3 (predicted) |
The low aqueous solubility necessitates formulation strategies for pharmacological applications, while the moderate LogP value suggests favorable membrane permeability .
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus. In vitro studies report a minimum inhibitory concentration (MIC) of 8.45 μM, comparable to ciprofloxacin (3.80 μM) . The compound’s mechanism involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies reveal a binding affinity of −7.73 kcal/mol, surpassing ciprofloxacin (−7.29 kcal/mol), due to interactions with the gyrase ATP-binding pocket .
Structure-Activity Relationships (SAR)
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Chloro Substituent: Enhances target binding via hydrophobic interactions.
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Methoxy Group: Improves solubility and modulates electronic effects.
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Carbohydrazide Moiety: Critical for hydrogen bonding with active-site residues .
Chemical Reactivity and Derivative Synthesis
The carbohydrazide group serves as a versatile handle for further chemical modifications:
Condensation Reactions
Reaction with aldehydes or ketones yields hydrazone derivatives, which exhibit enhanced antimicrobial properties. For example, condensation with triethyl orthoformate produces ethoxyformaldehyde hydrazones, confirmed by ¹H NMR signals at δ 9.60 ppm (N=CH) .
Cyclocondensation
Cyclization with β-dicarbonyl compounds (e.g., acetylacetone) generates pyrazole derivatives, expanding the compound’s bioactivity profile. These derivatives show improved solubility and target affinity .
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